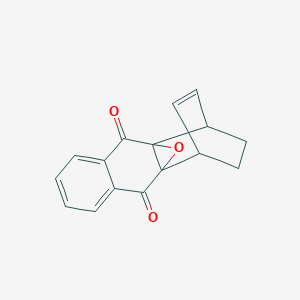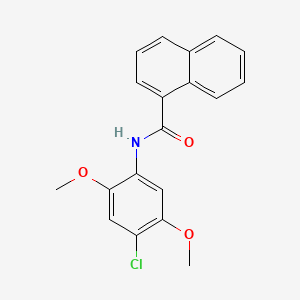
Bis(3-(trifluoromethyl)phenyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-(trifluoromethyl)phenyl)diphenylsilane is a chemical compound with the molecular formula C26H18F6Si and a molecular weight of 472.51 g/mol . It is known for its unique structural features, which include two trifluoromethyl groups attached to phenyl rings, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(trifluoromethyl)phenyl)diphenylsilane typically involves the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with diphenylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction . The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent control over purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-(trifluoromethyl)phenyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while reduction can yield silanes with different substituents .
Applications De Recherche Scientifique
Bis(3-(trifluoromethyl)phenyl)diphenylsilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(3-(trifluoromethyl)phenyl)diphenylsilane involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 1,2-Bis(3-(trifluoromethyl)phenyl)diselane
Uniqueness
Bis(3-(trifluoromethyl)phenyl)diphenylsilane is unique due to its combination of trifluoromethyl groups and diphenylsilane structure. This combination imparts distinct chemical and physical properties, such as high thermal stability and reactivity, making it valuable in various applications compared to its similar compounds .
Propriétés
Numéro CAS |
426-75-5 |
|---|---|
Formule moléculaire |
C26H18F6Si |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
diphenyl-bis[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C26H18F6Si/c27-25(28,29)19-9-7-15-23(17-19)33(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(18-24)26(30,31)32/h1-18H |
Clé InChI |
UXORKYXIKMRVRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)
![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)
![[1,3]Thiazinane-4-carboxylic acid, 3-methyl-](/img/structure/B11943792.png)




